molecular formula C19H28BNO5 B13708530 2-(N-Boc-N-methylcarbamoyl)phenylboronic Acid Pinacol Ester

2-(N-Boc-N-methylcarbamoyl)phenylboronic Acid Pinacol Ester

Cat. No.: B13708530
M. Wt: 361.2 g/mol
InChI Key: QCEZXQBNCKLXGH-UHFFFAOYSA-N
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Description

2-(N-Boc-N-methylcarbamoyl)phenylboronic Acid Pinacol Ester is a boronic ester derivative widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Boc-N-methylcarbamoyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 2-(N-Boc-N-methylcarbamoyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Properties

Molecular Formula

C19H28BNO5

Molecular Weight

361.2 g/mol

IUPAC Name

tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]carbamate

InChI

InChI=1S/C19H28BNO5/c1-17(2,3)24-16(23)21(8)15(22)13-11-9-10-12-14(13)20-25-18(4,5)19(6,7)26-20/h9-12H,1-8H3

InChI Key

QCEZXQBNCKLXGH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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